6-{[4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Description
The compound is a complex organic molecule with several functional groups, including a chromene, piperazine, and sulfonyl group . Chromenes are a class of organic compounds with a wide range of biological and chemical applications . Piperazine is a common moiety in pharmaceuticals, and sulfonyl groups are often found in various drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-oxo-2H-chromene derivatives, has been studied using techniques like X-ray diffraction . These studies can provide detailed information about the compound’s geometry, bond lengths, and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the functional groups present in the molecule . For instance, the acylation reaction mentioned in the synthesis analysis is a common reaction involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Indole as a Pharmacophore
properties
IUPAC Name |
6-[4-(2-oxochromene-3-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c29-22-6-5-17-13-19(14-18-7-8-28(22)23(17)18)35(32,33)27-11-9-26(10-12-27)24(30)20-15-16-3-1-2-4-21(16)34-25(20)31/h1-4,13-15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSFJQXPLOMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one |
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